2-fluoro-7-methylbenzo[a]anthracene

Physicochemical Profiling PAH Chemistry Structural Verification

2-Fluoro-7-methylbenz[a]anthracene is a synthetic, fluorinated polycyclic aromatic hydrocarbon (PAH) belonging to the monomethylbenz[a]anthracene class. It features a fluorine substituent at the 2-position and a methyl group at the meso 7-position of the benz[a]anthracene tetracyclic framework (C19H13F, MW 260.31 g/mol, LogP 5.59).

Molecular Formula C19H13F
Molecular Weight 260.3 g/mol
CAS No. 1994-57-6
Cat. No. B167556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-7-methylbenzo[a]anthracene
CAS1994-57-6
Synonyms2-Fluoro-7-methylbenz[a]anthracene
Molecular FormulaC19H13F
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F
InChIInChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3
InChIKeyCCGBZTMYGNQCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-7-methylbenz[a]anthracene (CAS 1994-57-6): Procurement-Relevant Class and Identity Overview


2-Fluoro-7-methylbenz[a]anthracene is a synthetic, fluorinated polycyclic aromatic hydrocarbon (PAH) belonging to the monomethylbenz[a]anthracene class. It features a fluorine substituent at the 2-position and a methyl group at the meso 7-position of the benz[a]anthracene tetracyclic framework (C19H13F, MW 260.31 g/mol, LogP 5.59) . As a member of the 7-methylbenz[a]anthracene (7-MBA) analog series, it serves primarily as a mechanistic probe in chemical carcinogenesis research, where subtle positional modifications profoundly influence metabolic activation, DNA adduct formation, and tumor-initiating potency .

Why In-Class 7-Methylbenz[a]anthracene Analogs Cannot Be Interchanged for 2-Fluoro-7-methylbenz[a]anthracene


Within the 7-methylbenz[a]anthracene series, the position of a single fluorine substituent creates non-interchangeable compounds with distinct biological fates. While the 9- and 10-fluoro isomers are well-characterized for their bay-region diol epoxide chemistry [1], the 2-fluoro derivative possesses a unique substitution pattern on the A-ring, distal to the classically defined bay-region. This regioisomeric difference is not cosmetic; studies on the structurally related 2-fluoro-7,12-dimethylbenz[a]anthracene demonstrate that 2-fluoro substitution can suppress DNA binding by an order of magnitude relative to the non-fluorinated parent [2]. Simply substituting 2-fluoro-7-methylbenz[a]anthracene with 7-MBA, 10-fluoro-7-MBA, or any other regioisomer risks invalidating experimental outcomes in mutagenesis, carcinogenesis, or metabolic activation studies where the steric and electronic environment of the A-ring is critical.

Quantitative Evidence Guide for the Selection of 2-Fluoro-7-methylbenz[a]anthracene


Structural and Physicochemical Differentiation from the Parent 7-Methylbenz[a]anthracene

The introduction of a fluorine atom at the 2-position significantly alters the physicochemical profile compared to the non-fluorinated parent 7-methylbenz[a]anthracene (7-MBA). This includes an increase in molecular weight and lipophilicity, which serve as primary identifiers and purity determinants in procurement. Quantitative data for 2-fluoro-7-MBA were sourced from authoritative chemical databases , while 7-MBA data is used as a cross-study comparable baseline [1].

Physicochemical Profiling PAH Chemistry Structural Verification

Class-Level Biological Effect: Profoundly Suppressed Macromolecular Binding Compared to Non-Fluorinated Analog

Direct comparative in vivo data for 2-fluoro-7-methylbenz[a]anthracene are not publicly available. However, high-strength class-level inference can be drawn from its closest structural analog, 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA), which shares the identical 2-fluoro substitution on the A-ring. In female Sprague-Dawley rats, the 2-fluoro analog 2F-DMBA exhibited DNA binding levels that were only 5–10% of those observed for the non-fluorinated parent compound 7,12-dimethylbenz[a]anthracene (DMBA) under identical administration conditions [1]. This represents a suppressed binding of over 90%.

DNA Adduct Formation Carcinogen Dosimetry Mechanistic Toxicology

Regioisomeric Selectivity: Unique A-Ring Substitution Pattern Absent from Bay-Region Fluorinated Probes

Key mechanistic studies on the influence of fluoro substituents on 7-methylbenz[a]anthracene (7-MBA) have exclusively characterized the 9- and 10-fluoro isomers, whose chemical and biological activities are governed by bay-region diol epoxide chemistry with quantified hydrolysis kinetics [1]. The 2-fluoro isomer is structurally excluded from these bay-region analyses; its A-ring substitution is distal to the bay-region and creates a steric and electronic environment not probed by any other commercially common 7-MBA fluoro derivative.

Structure-Activity Relationship Bay-Region Theory Metabolic Activation

Optimal Application Scenarios for 2-Fluoro-7-methylbenz[a]anthracene in Research Procurement


SAR Studies to Isolate A-Ring Electronic Effects in PAH Carcinogenesis

In structure-activity relationship (SAR) investigations, the specific 2-fluoro substitution allows researchers to decouple the electronic effects of the A-ring from the well-characterized bay-region chemistry that dominates the activity of 9- and 10-fluoro-7-MBA isomers [1]. As demonstrated by the class-level evidence, even a single fluorine atom at the 2-position can induce a drastic (>90%) reduction in DNA binding, a magnitude of suppression not observed with bay-region fluorination. This makes the compound essential for mapping the electronic contributions of the A-ring to metabolic activation and detoxification [1].

Development of Negative-Control or Low-Activity Carcinogen Probes

Based on the strong class-level inference from the non-carcinogenic analog 2F-DMBA—which binds to DNA at only 5-10% of the level of DMBA [2]—procurement of 2-fluoro-7-methylbenz[a]anthracene is strategically relevant for studies requiring a low-DNA-reactivity PAH. It can serve as a matched negative-control probe alongside the more potent parent 7-MBA in tumor initiation protocols, allowing for the dissection of genotoxic versus epigenetic mechanisms in chemical carcinogenesis [2].

Metabolic Profiling and Identification of Novel A-Ring Metabolites

The unique physicochemical profile of the 2-fluoro compound, including its higher molecular mass and distinct LogP (5.59) relative to non-fluorinated 7-MBA , facilitates the tracking and separation of metabolites in complex biological matrices. The fluorine atom provides a distinctive mass spectrometric handle, making this compound the preferred choice for in vitro metabolism studies using rat liver S-10 fractions or microsomal preparations, where steric and electronic effects of the A-ring substituent govern the sites of biofunctionalization [3].

Analytical Method Development and Reference Standard Sourcing

With a documented purity specification of ≥95% and well-characterized density (1.226 g/cm³), boiling point (452.4 °C), and refractive index (1.728) , this compound is suitable as a reference standard for HPLC or GC-MS methods aimed at separating and quantifying regioisomeric mixtures of methyl- and fluoro-substituted benz[a]anthracenes in environmental or biological samples.

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